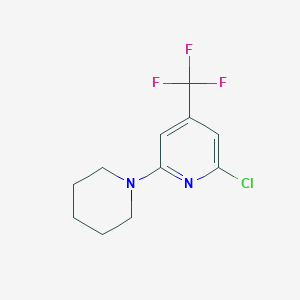

2-Chloro-6-piperidin-1-yl-4-(trifluoromethyl)pyridine

Descripción

2-Chloro-6-piperidin-1-yl-4-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with chlorine at position 2, a piperidinyl group at position 6, and a trifluoromethyl (-CF₃) group at position 3. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in agrochemicals, pharmaceuticals, or materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidinyl moiety may influence solubility and binding interactions in biological systems .

Propiedades

IUPAC Name |

2-chloro-6-piperidin-1-yl-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClF3N2/c12-9-6-8(11(13,14)15)7-10(16-9)17-4-2-1-3-5-17/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAJQXVPOBPEGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-piperidin-1-yl-4-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with piperidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-6-piperidin-1-yl-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a new amine derivative, while oxidation might introduce hydroxyl or carbonyl groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Chloro-6-piperidin-1-yl-4-(trifluoromethyl)pyridine has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which are critical for therapeutic efficacy .

Agrochemicals

This compound may also serve as a building block for agrochemical products, particularly herbicides and insecticides. The presence of the piperidine ring is significant in developing selective herbicides due to its ability to mimic natural plant hormones.

Case Study: Herbicide Development

A study highlighted the synthesis of new herbicides based on piperidine derivatives, demonstrating effective weed management with reduced toxicity to crops .

Material Science

In material science, this compound can be utilized in the development of advanced materials such as polymers and coatings that require specific chemical resistance and durability.

Application Example: Coatings

The incorporation of this compound into polymer matrices has shown improvements in mechanical properties and chemical resistance, making it suitable for protective coatings in various industrial applications .

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-piperidin-1-yl-4-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The trifluoromethyl group often enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites .

Comparación Con Compuestos Similares

Pyridine Derivatives with Trifluoromethyl and Piperidinyl Groups

- 4-(Difluoromethyl)-6-(furan-2-yl)-2-(piperazin-1-yl)pyrimidine (): This pyrimidine derivative substitutes a piperazinyl group (secondary amine) at position 2, a difluoromethyl (-CF₂H) group at position 4, and a furan at position 4.

- N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide ():

This compound retains the pyridine core but replaces the piperidinyl group with a thiazole-linked pyridine. The sulfonyl carboxamide group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions compared to the chloro substituent in the target compound .

Chloro and Trifluoromethyl-Substituted Pyridines

- 2-(4-Chlorophenyl)-4-(methylthio)-6-[3-(trifluoromethyl)phenyl]pyridine ():

This pyridine derivative substitutes bulky aryl groups (chlorophenyl and trifluoromethylphenyl) at positions 2 and 5. The methylthio (-SMe) group at position 4 is less electronegative than chlorine, reducing the compound’s electrophilicity. The steric bulk of aryl groups may hinder interactions in biological targets compared to the piperidinyl group in the target compound .

Comparative Table: Key Properties of Analogues

| Compound Name | Core Structure | Position 2 | Position 4 | Position 6 | Notable Properties |

|---|---|---|---|---|---|

| Target Compound | Pyridine | Chloro | Trifluoromethyl | Piperidinyl | High lipophilicity, moderate solubility |

| 4-(Difluoromethyl)-6-(furan-2-yl)-2-(piperazin-1-yl)pyrimidine | Pyrimidine | Piperazinyl | Difluoromethyl | Furan | Increased polarity, lower stability |

| 2-(4-Chlorophenyl)-4-(methylthio)-6-[3-(trifluoromethyl)phenyl]pyridine | Pyridine | 4-Chlorophenyl | Methylthio | 3-Trifluoromethylphenyl | High steric hindrance, reduced reactivity |

| N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide | Pyridine | Sulfonyl carboxamide | Thiazole-pyridine | - | Strong electron-withdrawing effects |

Actividad Biológica

2-Chloro-6-piperidin-1-yl-4-(trifluoromethyl)pyridine is a synthetic compound belonging to the class of pyridine derivatives. Its unique structure, featuring a trifluoromethyl group and a piperidine ring, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in pharmaceuticals, and relevant case studies.

The molecular formula of this compound is CHClFN, with a molecular weight of approximately 264.67 g/mol. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHClFN |

| Molecular Weight | 264.67 g/mol |

| Boiling Point | 345.7 °C (predicted) |

| Density | 1.320 g/cm³ (predicted) |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Neurotransmitter Receptors : The compound has been shown to modulate neurotransmitter activity, potentially impacting conditions such as anxiety and depression.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and improving bioavailability in target tissues .

Applications in Pharmaceuticals

This compound serves as an intermediate in the synthesis of various pharmacologically active agents, particularly those targeting neurological and psychiatric disorders. Its derivatives have been investigated for their potential in treating conditions such as:

- Anxiety Disorders : Compounds derived from this structure have shown promise in preclinical models.

- Antiparasitic Activity : Some studies have explored its efficacy against parasitic infections, indicating moderate activity against specific strains .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

- Antiparasitic Activity :

- Neuropharmacological Effects :

- Metabolic Stability :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Chloro-4-(trifluoromethyl)pyridine | Lacks piperidine ring | Lower versatility in biological applications |

| 6-Piperidin-1-yl-4-(trifluoromethyl)pyridine | No chlorine atom | Different reactivity profile |

The combination of the trifluoromethyl group with both the piperidine ring and chlorine atom imparts unique properties that enhance its stability and lipophilicity, making it valuable for various applications .

Q & A

Q. What are the key synthetic strategies for preparing 2-Chloro-6-piperidin-1-yl-4-(trifluoromethyl)pyridine?

The synthesis typically involves sequential functionalization of a pyridine core. A plausible route includes:

- Step 1: Introducing the trifluoromethyl group at position 4 via radical trifluoromethylation or cross-coupling reactions.

- Step 2: Chlorination at position 2 using POCl₃ or N-chlorosuccinimide under controlled conditions.

- Step 3: Nucleophilic substitution at position 6 with piperidine, often requiring polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ at 60–80°C . Yields are influenced by reagent purity, reaction time (12–24 hours), and exclusion of moisture .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- ¹⁹F NMR : Confirms the trifluoromethyl group (δ ≈ -60 to -65 ppm) and monitors stability.

- HPLC-MS : Assesses purity (>95%) and detects decomposition products.

- X-ray crystallography : Resolves regiochemical ambiguities, particularly for the piperidine substitution pattern.

- Elemental analysis : Validates molecular formula (C₁₁H₁₁ClF₃N₂) .

Q. What solvent systems are optimal for reactivity studies?

The compound exhibits moderate solubility in dichloromethane (20–30 mg/mL) and better solubility in DMF or DMSO (>50 mg/mL). For nucleophilic substitutions, anhydrous DMF with molecular sieves is recommended to prevent hydrolysis of the chloro group .

Advanced Questions

Q. How can researchers mitigate competing substitution at the 2-chloro position during piperidine introduction?

Regioselectivity at position 6 is enhanced by:

- Electronic effects : The electron-withdrawing trifluoromethyl group at position 4 activates position 6 for nucleophilic attack.

- Steric protection : Bulky leaving groups (e.g., mesyl instead of chloro) at position 2 reduce unintended substitution.

- Catalytic systems : Palladium/XPhos catalysts enable selective C–N coupling while preserving the chloro group . Monitor reaction progress with ¹⁹F NMR to track substitution efficiency .

Q. How should contradictory data on the compound’s stability under acidic conditions be resolved?

Conflicting reports may arise from:

- Impurity effects : Trace metals (e.g., Fe³⁺) or residual acids in solvents accelerate degradation.

- Methodological approach :

Conduct stability studies in buffered solutions (pH 1–6) at 25–40°C.

Use LC-MS to quantify degradation products (e.g., hydrolyzed piperidine or defluorinated species).

Compare Arrhenius plots to identify activation energy discrepancies .

Q. What strategies optimize Buchwald-Hartwig amination for piperidine introduction?

To minimize dehalogenation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.